molecular formula C21H26N2O2S B2653852 N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 661475-56-5

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2653852
CAS No.: 661475-56-5
M. Wt: 370.51
InChI Key: LKHSEMGZPNUERN-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic compound that features an indole moiety linked to a pentamethylbenzenesulfonamide group. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves the reaction of tryptamine with a sulfonyl chloride derivative. The process can be summarized as follows:

    Starting Materials: Tryptamine and 2,3,4,5,6-pentamethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: Tryptamine is dissolved in the solvent, and the base is added. The sulfonyl chloride is then added dropwise to the mixture, which is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes would incorporate rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the presence of the pentamethylbenzenesulfonamide group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-13-14(2)16(4)21(17(5)15(13)3)26(24,25)23-11-10-18-12-22-20-9-7-6-8-19(18)20/h6-9,12,22-23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHSEMGZPNUERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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